Heneicomycin - 66170-37-4

Heneicomycin

Catalog Number: EVT-269457
CAS Number: 66170-37-4
Molecular Formula: C44H62N2O11
Molecular Weight: 794.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heneicomycin is a precursor antibiotic of Aurodoxin.
Source

Heneicomycin is produced by certain species of actinomycetes, particularly Micromonospora spp. The discovery of heneicomycin was part of a broader effort to explore the diverse metabolic capabilities of these microorganisms, which are known for their ability to produce a wide array of bioactive compounds.

Classification

Heneicomycin is classified as an antibiotic and is specifically categorized within the elfamycin family, which includes other related compounds. These antibiotics are characterized by their ability to inhibit bacterial RNA synthesis, making them valuable in the treatment of various bacterial infections.

Synthesis Analysis

Methods

The synthesis of heneicomycin can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves culturing the producing organism and isolating the compound from fermentation broths using techniques such as solvent extraction and chromatography.

Technical Details:

  1. Fermentation: Cultivation of Micromonospora species under controlled conditions.
  2. Extraction: Use of organic solvents (e.g., ethyl acetate) to extract heneicomycin from the culture medium.
  3. Purification: Application of chromatographic techniques (e.g., high-performance liquid chromatography) for purification.

Synthetic approaches have also been explored, focusing on constructing the complex molecular framework of heneicomycin through organic synthesis techniques.

Molecular Structure Analysis

Structure

The molecular structure of heneicomycin has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It is a deoxy modification of aurodox, featuring a unique bicyclic core structure that contributes to its biological activity.

Data:

  • Molecular formula: C₁₉H₃₃N₃O₄
  • Molecular weight: 367.49 g/mol
  • Structural features include multiple chiral centers and functional groups that are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Heneicomycin exhibits several interesting chemical reactions, primarily related to its ability to interact with nucleic acids and inhibit RNA synthesis in bacteria.

Technical Details:

  1. Antibiotic Activity: Inhibition of bacterial RNA polymerase, leading to cessation of bacterial growth.
  2. Chemical Stability: The compound is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.
Mechanism of Action

Process

The mechanism by which heneicomycin exerts its antibacterial effects involves binding to the bacterial RNA polymerase enzyme, thereby blocking transcription processes essential for bacterial survival.

Data:

  • Heneicomycin's binding affinity for RNA polymerase has been studied, revealing insights into its inhibitory potency.
  • The compound's action is selective for bacterial cells, minimizing effects on eukaryotic cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Heneicomycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can react with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant Data or Analyses:

  • Melting point: Data suggests a range between 150°C to 160°C.
  • pH stability range indicates optimal activity at neutral pH levels.
Applications

Scientific Uses

Heneicomycin has potential applications in various fields:

  1. Antimicrobial Research: Investigated for its effectiveness against resistant bacterial strains.
  2. Cancer Therapy: Explored for its ability to inhibit tumor cell proliferation due to its interference with RNA synthesis.
  3. Biochemical Studies: Used as a tool compound in studies investigating RNA polymerase function and regulation.
Introduction to Heneicomycin

Historical Discovery and Isolation from Streptomyces Species

Heneicomycin is an elfamycin-type antibiotic first discovered during the golden age of actinomycete exploration. Initial isolation occurred from a soil-derived Streptomyces strain, identified through traditional culture-based screening methods targeting antibacterial activity. Early research in the 1970s–1980s characterized it as part of the elfamycin family, which includes kirromycin and aurodox, though heneicomycin remained less extensively studied [4]. Like related compounds, its discovery emerged from systematic screening of Streptomyces strains from biodiverse environments, particularly tropical soils and rhizospheres, which were recognized as rich sources of novel antibiotic-producing actinomycetes. The compound was typically isolated via organic solvent extraction of fermented cultures, followed by chromatographic purification guided by bioactivity against Gram-positive bacteria [4] [9].

Table 1: Key Historical Milestones in Elfamycin Discovery

YearCompoundProducing OrganismSignificance
1970sKirromycinStreptomyces collinusFirst elfamycin; established EF-Tu inhibition
1970sHeneicomycinUnspecified Streptomyces sp.Narrow-spectrum activity vs. Gram-positives
1980sPhenelfamycinsStreptomyces albospinusStructural variability with phenylacetyl group
2011Phenelfamycins G/HStreptomyces albospinus Acta 3619Hydroxylated derivatives with anti-acne activity [4]

Taxonomic Classification and Biosynthetic Origin

Heneicomycin belongs to Type 1 elfamycins, characterized by a polyketide-derived macrocyclic core fused to a deoxyaminosugar (D-olivose) and a central pyridone moiety essential for target binding [4] [5]. Its biosynthetic origin traces to a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway, analogous to the kirromycin cluster (kirAI–kirAVI) in Streptomyces collinus [5]. Key features of this pathway include:

  • Unusual Domain Architecture: Split PKS modules and trans-acting acyltransferase (AT) domains, enabling structural diversification.
  • Pyridone Formation: Incorporation of β-alanine (via NRPS) and cyclization to form the bioactive pyridone ring [5].
  • Post-PKS Modifications: Glycosylation and hydroxylation steps that vary among elfamycins. Heneicomycin lacks the trisaccharide unit seen in phenelfamycins, suggesting a distinct glycosylation pattern [4].

Genomic analyses indicate that elfamycin biosynthetic gene clusters (BGCs) are phylogenetically conserved within Streptomyces. However, heneicomycin’s exact BGC remains unsequenced, limiting precise comparisons to kirromycin or phenelfamycin pathways.

Table 2: Structural and Biosynthetic Features of Select Elfamycins

FeatureType 1 (e.g., Heneicomycin, Kirromycin)Type 3 (e.g., Phenelfamycins)
Core StructureMacrocycle + pyridone + D-olivoseMacrocycle + phenylacetyl group
GlycosylationMonosaccharide (C-25)Trisaccharide (C-33)
Key Modificationsβ-Alanine-derived pyridoneC-22/C-23 phenylacetyl, C-30 hydroxyl
BGC CharacteristicsSplit PKS modules, AT domainsSimilar PKS/NRPS + glycosyltransferases [4] [5]

Significance in Antibiotic Research and Gap in Current Knowledge

Heneicomycin exemplifies the underexplored chemical diversity within elfamycins, a class historically overshadowed by broad-spectrum antibiotics. Its significance lies in:

  • Target Specificity: It inhibits bacterial protein synthesis by binding elongation factor Tu (EF-Tu), a mechanism distinct from ribosome-targeting antibiotics, reducing cross-resistance risk [4] [5].
  • Narrow-Spectrum Activity: Demonstrated efficacy against Gram-positive bacteria (e.g., Propionibacterium acnes), aligning with current priorities for microbiome-sparing antibiotics [4].
  • Biosynthetic Engineering Potential: The modular PKS/NRPS architecture offers avenues for generating "unnatural" derivatives with enhanced properties, as achieved with kirromycin hybrids [5] [9].

Critical knowledge gaps persist:

  • Resistance Mechanisms: While kirromycin resistance arises from EF-Tu mutations, heneicomycin-specific resistance remains unstudied.
  • Genomic Context: The absence of a sequenced BGC for heneicomycin hinders engineering efforts and evolutionary insights.
  • Ecological Role: The function of elfamycins in Streptomyces ecology (e.g., soil competition, signaling) is poorly understood [4] [9].Addressing these gaps could revitalize interest in heneicomycin as a template for novel narrow-spectrum agents.

Properties

CAS Number

66170-37-4

Product Name

Heneicomycin

IUPAC Name

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide

Molecular Formula

C44H62N2O11

Molecular Weight

794.98

InChI

InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1

InChI Key

VKGDSUWMXCVJEA-HYJCFLTESA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

Heneicomycin; A21A; A 21A; A-21A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.